molecular formula C23H16N2O B14255308 2-Benzoyl-4-phenyl-1,2-dihydroisoquinoline-1-carbonitrile CAS No. 184706-86-3

2-Benzoyl-4-phenyl-1,2-dihydroisoquinoline-1-carbonitrile

Cat. No.: B14255308
CAS No.: 184706-86-3
M. Wt: 336.4 g/mol
InChI Key: JDCMJKDBMLLNSH-UHFFFAOYSA-N
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Description

2-Benzoyl-4-phenyl-1,2-dihydroisoquinoline-1-carbonitrile is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound is characterized by the presence of a benzoyl group, a phenyl group, and a carbonitrile group attached to the isoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-4-phenyl-1,2-dihydroisoquinoline-1-carbonitrile typically involves the reaction of isoquinoline with benzoyl chloride and potassium cyanide in the presence of triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-4-phenyl-1,2-dihydroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The benzoyl and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions include quinoline derivatives, amine derivatives, and substituted isoquinoline compounds.

Scientific Research Applications

2-Benzoyl-4-phenyl-1,2-dihydroisoquinoline-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Benzoyl-4-phenyl-1,2-dihydroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile
  • 2-Benzoyl-3-phenyl-1,2-dihydroisoquinoline-1-carbonitrile
  • 2-Benzoyl-4-methyl-1,2-dihydroisoquinoline-1-carbonitrile

Uniqueness

2-Benzoyl-4-phenyl-1,2-dihydroisoquinoline-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzoyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

184706-86-3

Molecular Formula

C23H16N2O

Molecular Weight

336.4 g/mol

IUPAC Name

2-benzoyl-4-phenyl-1H-isoquinoline-1-carbonitrile

InChI

InChI=1S/C23H16N2O/c24-15-22-20-14-8-7-13-19(20)21(17-9-3-1-4-10-17)16-25(22)23(26)18-11-5-2-6-12-18/h1-14,16,22H

InChI Key

JDCMJKDBMLLNSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(C3=CC=CC=C32)C#N)C(=O)C4=CC=CC=C4

Origin of Product

United States

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